molecular formula C12H15Cl2N3S B2701189 4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1215615-36-3

4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride

Cat. No.: B2701189
CAS No.: 1215615-36-3
M. Wt: 304.23
InChI Key: YZRZWJUTQQAOCF-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiazole core substituted with a chlorine atom and a 4-methylpiperazine group, making it a versatile molecule for research and development.

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from the broad range of biological activities associated with thiazole derivatives that this compound likely interacts with its targets in a way that modulates their function . This modulation can result in changes to cellular processes, leading to the observed biological effects.

Biochemical Pathways

Given the wide range of biological activities associated with thiazole derivatives, it is likely that this compound affects multiple pathways . The downstream effects of these pathway modulations would depend on the specific biological activity being expressed.

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can impact the bioavailability of the compound.

Result of Action

Based on the broad range of biological activities associated with thiazole derivatives, it can be inferred that this compound likely has diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride. For instance, the solubility of this compound in various solvents suggests that its action could be influenced by the solvent environment . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect the stability and efficacy of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride typically involves the following steps:

  • Benzothiazole Formation: The starting material, 2-aminothiophenol, is reacted with chloroacetic acid to form benzothiazole.

  • Chlorination: The benzothiazole core is chlorinated to introduce the chlorine atom at the 4-position.

  • Piperazine Attachment: The 4-methylpiperazine group is introduced through nucleophilic substitution reactions.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. Large-scale reactors and optimized reaction conditions are used to ensure high yield and purity. Purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to reduce specific functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like 4-methylpiperazine and reaction conditions such as elevated temperatures and catalysts are employed.

Major Products Formed:

  • Oxidation Products: Various oxygenated derivatives of the benzothiazole core.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Derivatives with different substituents on the benzothiazole ring.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: It serves as a tool in biological studies, including enzyme inhibition and receptor binding assays.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

  • 4-Chloro-2-(4-methylpiperazin-1-yl)pyridine: Similar structure but different core.

  • 2-(4-Methylpiperazin-1-yl)benzo[d]thiazole: Similar core but lacks chlorine substitution.

  • 4-Chloro-2-(piperazin-1-yl)benzo[d]thiazole: Similar but without methyl group on piperazine.

Uniqueness: 4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-chloro-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3S.ClH/c1-15-5-7-16(8-6-15)12-14-11-9(13)3-2-4-10(11)17-12;/h2-4H,5-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRZWJUTQQAOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=CC=C3Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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